Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-
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Overview
Description
Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-: is a synthetic compound that combines the structural features of octanoic acid and a pyridinylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 8-[(2-pyridinylcarbonyl)amino]- typically involves the reaction of octanoic acid with 2-pyridinylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the pyridinylcarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Serves as a precursor for the synthesis of more complex molecules.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Evaluated for its role in drug delivery systems.
Industry:
- Utilized in the development of specialty chemicals.
- Applied in the formulation of advanced materials.
Mechanism of Action
The mechanism of action of octanoic acid, 8-[(2-pyridinylcarbonyl)amino]- involves its interaction with specific molecular targets. The pyridinylcarbonyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The octanoic acid moiety can influence the compound’s solubility and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
Octanoic acid: A simple fatty acid with similar structural features but lacking the pyridinylcarbonyl group.
Caprylic acid: Another name for octanoic acid, commonly found in natural sources like coconut oil.
8-Mercaptooctanoic acid: A thiol derivative of octanoic acid with different chemical properties.
Uniqueness: Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]- is unique due to the presence of the pyridinylcarbonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
183990-40-1 |
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Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
8-(pyridine-2-carbonylamino)octanoic acid |
InChI |
InChI=1S/C14H20N2O3/c17-13(18)9-4-2-1-3-6-11-16-14(19)12-8-5-7-10-15-12/h5,7-8,10H,1-4,6,9,11H2,(H,16,19)(H,17,18) |
InChI Key |
ZDYWGIRNRPWYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCCCCCC(=O)O |
Origin of Product |
United States |
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